molecular formula C14H20FNO4S B2781519 N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1351634-25-7

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2781519
CAS No.: 1351634-25-7
M. Wt: 317.38
InChI Key: MOYISSLIVSAZHX-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO4S and its molecular weight is 317.38. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives have been extensively studied for their therapeutic potential. For instance, sulfonamide compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, showing promise in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002). These compounds exhibit potent anti-inflammatory and analgesic effects, suggesting that related sulfonamide structures could be explored for similar pharmacological activities.

Organic Synthesis and Chemical Reactions

In the field of organic synthesis, N-fluoro-sulfonamide compounds serve as efficient reagents for electrophilic fluorination, enhancing the enantioselectivity of products in certain reactions (H. Yasui et al., 2011). This property is crucial for synthesizing enantiomerically pure compounds, which have significant implications in drug development and chemical synthesis.

Anticancer Research

Sulfonamide derivatives have also shown potential as anticancer agents. A study highlighted novel aminothiazole-paeonol derivatives with sulfonamide linkages exhibiting high anticancer activity against human gastric and colorectal adenocarcinoma cell lines (Chia-Ying Tsai et al., 2016). The introduction of a fluoro group in the sulfonamide structure could influence the compound's bioactivity, making it a candidate for further anticancer research.

Tubulin Polymerization Inhibition

Some sulfonamide drugs have been identified to bind to the colchicine site of tubulin, inhibiting its polymerization, which is a promising approach in cancer therapy (Mithu Banerjee et al., 2005). This mechanism of action suggests that N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide could be explored for its potential to disrupt tubulin polymerization, contributing to anticancer strategies.

Corrosion Inhibition

Beyond biomedical applications, sulfonamide derivatives have been investigated for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have shown that certain piperidine derivatives with sulfonamide groups effectively inhibit the corrosion of iron (S. Kaya et al., 2016). This suggests that similar compounds could be developed as corrosion inhibitors for industrial applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S/c1-3-20-13-7-6-11(8-12(13)15)21(18,19)16-9-14(2,17)10-4-5-10/h6-8,10,16-17H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYISSLIVSAZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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